molecular formula C23H22N4O2S2 B1265329 4-[4-(4-Methylphenyl)sulfonyl-1-piperazinyl]-2-thiophen-2-ylquinazoline

4-[4-(4-Methylphenyl)sulfonyl-1-piperazinyl]-2-thiophen-2-ylquinazoline

Cat. No. B1265329
M. Wt: 450.6 g/mol
InChI Key: RGSRXYPOTJVNAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[4-(4-methylphenyl)sulfonyl-1-piperazinyl]-2-thiophen-2-ylquinazoline is a sulfonamide.

Scientific Research Applications

Antibacterial Properties

4-[4-(4-Methylphenyl)sulfonyl-1-piperazinyl]-2-thiophen-2-ylquinazoline and its derivatives have been studied for their antibacterial properties. For example, research has found that certain quinoline derivatives show broad antibacterial activity, which suggests potential use in treating systemic infections (Goueffon, Montay, Roquet, & Pesson, 1981).

Antiviral Activity

Some derivatives of this compound have been synthesized and tested for their antiviral properties. One study found that a sulfonamide derivative exhibited higher antiviral activity against an avian paramyxovirus than a commercial antiviral drug (Selvakumar, Gujjar, Subbiah, & Elango, 2018).

Synthesis and Chemical Properties

The synthesis and chemical properties of related quinazoline derivatives have been extensively studied. This includes examining the reaction processes and identifying efficient methods for synthesizing certain quinazoline compounds (Acharyulu, Dubey, Reddy, & Suresh, 2010).

Anticancer Potential

A study on 4-aminoquinoline derivatives, closely related to the compound , investigated their anticancer activities. These compounds, including ones with sulfonamide analogs, were found effective against breast cancer cells, showing promise as potential anticancer agents (Solomon, Pundir, & Lee, 2019).

Anti-Inflammatory and Anticonvulsant Activities

Some derivatives of 4-[4-(4-Methylphenyl)sulfonyl-1-piperazinyl]-2-thiophen-2-ylquinazoline have been synthesized and evaluated for their antimicrobial, anti-inflammatory, anticonvulsant, and anthelmintic activities, demonstrating the compound's potential in various pharmacological applications (Patel, Sreenivasa, Jayachandran, & Kumar, 2009).

Inhibition of PDGF Receptor Phosphorylation

This compound and its derivatives have also been investigated for their ability to inhibit platelet-derived growth factor receptor phosphorylation, which could have implications in the treatment of diseases like atherosclerosis (Matsuno et al., 2002).

properties

Product Name

4-[4-(4-Methylphenyl)sulfonyl-1-piperazinyl]-2-thiophen-2-ylquinazoline

Molecular Formula

C23H22N4O2S2

Molecular Weight

450.6 g/mol

IUPAC Name

4-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]-2-thiophen-2-ylquinazoline

InChI

InChI=1S/C23H22N4O2S2/c1-17-8-10-18(11-9-17)31(28,29)27-14-12-26(13-15-27)23-19-5-2-3-6-20(19)24-22(25-23)21-7-4-16-30-21/h2-11,16H,12-15H2,1H3

InChI Key

RGSRXYPOTJVNAZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NC(=NC4=CC=CC=C43)C5=CC=CS5

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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